molecular formula C15H33Cl2NO B12744026 (3-Chloro-2-hydroxypropyl)-decyl-dimethylazanium chloride CAS No. 106130-13-6

(3-Chloro-2-hydroxypropyl)-decyl-dimethylazanium chloride

Cat. No.: B12744026
CAS No.: 106130-13-6
M. Wt: 314.3 g/mol
InChI Key: UVNFMNQJFRLKST-UHFFFAOYSA-M
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Description

Molecular Architecture

(3-Chloro-2-hydroxypropyl)-decyl-dimethylazanium chloride consists of a central nitrogen atom bonded to three alkyl groups and one hydroxy-chloro-substituted propyl chain. The decyl group (C₁₀H₂₁) forms a long hydrophobic tail, while the dimethyl groups (C₁H₃) and the (3-chloro-2-hydroxypropyl) substituent create a polar headgroup. The chloride anion serves as the counterion, balancing the positive charge on the quaternary ammonium center.

The structural formula is C₁₅H₃₃Cl₂NO , with a molecular weight of 314.3 g/mol . The SMILES notation (CCCCCCCCCCN+(C)CC(CCl)O.[Cl⁻] ) highlights the connectivity:

  • A decyl chain (10-carbon alkyl group) attached to the nitrogen.
  • Two methyl groups bonded to the nitrogen.
  • A 3-chloro-2-hydroxypropyl substituent (‑CH₂‑CH(OH)‑CH₂Cl) linked to the ammonium center.

IUPAC Nomenclature

The systematic name follows substitutive nomenclature rules:

  • Parent structure : Decyl-dimethylazanium (a 10-carbon alkyl chain with two methyl groups on the nitrogen).
  • Substituents : A 3-chloro-2-hydroxypropyl group at the remaining nitrogen valence.
  • Counterion : Chloride.

The full IUPAC name is (3-chloro-2-hydroxypropyl)-decyl-dimethylazanium chloride , with the formula [C₁₅H₃₃ClN⁺O]Cl⁻ .

Properties

CAS No.

106130-13-6

Molecular Formula

C15H33Cl2NO

Molecular Weight

314.3 g/mol

IUPAC Name

(3-chloro-2-hydroxypropyl)-decyl-dimethylazanium;chloride

InChI

InChI=1S/C15H33ClNO.ClH/c1-4-5-6-7-8-9-10-11-12-17(2,3)14-15(18)13-16;/h15,18H,4-14H2,1-3H3;1H/q+1;/p-1

InChI Key

UVNFMNQJFRLKST-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCC[N+](C)(C)CC(CCl)O.[Cl-]

Origin of Product

United States

Preparation Methods

Raw Materials and Reaction Medium

  • Key reactants:

    • Epichlorohydrin (99% purity industrial grade) or epoxy chloropropane
    • Decyl-dimethylamine (tertiary amine)
    • Hydrochloric acid (36–38%)
    • Water as reaction medium
  • Catalysts:
    Quaternary ammonium salts such as dodecyl trimethyl ammonium chloride, octadecyl trimethyl ammonium chloride, or dodecylbenzyl alkyl dimethyl ammonium chloride are used to accelerate the reaction and improve yield and purity.

Reaction Conditions

  • Temperature: 5–40 °C, preferably 23–28 °C to avoid side reactions such as formation of dichlorohydrins or propylene glycol derivatives.
  • pH: Maintained between 6.5 and 9.5, optimally 7–8, to suppress unwanted hydrolysis and side reactions.
  • Reaction time: 1.5–4.5 hours, typically around 2 hours for optimal conversion.
  • Catalyst loading: 0.1–3% by weight relative to total feed.

Reaction Procedure

  • Preparation of amine hydrochloride:
    Mix decyl-dimethylamine aqueous solution with hydrochloric acid under cooling to form the corresponding ammonium salt.

  • Catalyst addition:
    Add the selected quaternary ammonium salt catalyst and dissolve completely.

  • Epichlorohydrin addition:
    Under vigorous stirring and temperature control (below 40 °C), slowly add epichlorohydrin to the reaction mixture.

  • Reaction monitoring:
    Maintain stirring and temperature for 1.5–4.5 hours, monitoring pH and temperature to ensure optimal conditions.

  • Product isolation:
    Remove water and volatile impurities by vacuum distillation or air stripping. The product can be obtained as a white solid or concentrated solution with purity >97% and yield >97%.

Representative Experimental Data

Parameter Range / Value Notes
Epichlorohydrin purity 99% Industrial grade
Decyl-dimethylamine conc. 20–40% aqueous solution Adjusted to form ammonium salt
Hydrochloric acid conc. 36–38% Used to form ammonium chloride
Reaction temperature 23–28 °C (optimal) Avoids side reactions
pH 7.0–8.0 Controlled with water addition
Catalyst type Quaternary ammonium salts Dodecyl trimethyl ammonium chloride etc.
Catalyst loading 0.1–3% (wt) Relative to total feed
Reaction time 1.6–2.4 hours Sufficient for complete conversion
Product yield >97% Based on epichlorohydrin
Product purity >97% Confirmed by analytical methods

Mechanistic and Process Insights

  • The reaction proceeds via nucleophilic attack of the tertiary amine on the epoxide ring of epichlorohydrin, forming the quaternary ammonium salt with a 3-chloro-2-hydroxypropyl substituent.
  • The presence of quaternary ammonium salt catalysts enhances the reaction rate by stabilizing intermediates and suppressing side reactions such as hydrolysis or dichlorohydrin formation.
  • Maintaining a slightly alkaline pH (7–8) is critical to minimize acid-catalyzed side reactions and degradation.
  • Temperature control below 40 °C prevents formation of undesired chlorinated by-products and ensures high selectivity.

Summary Table of Preparation Parameters

Aspect Details
Raw materials Epichlorohydrin, decyl-dimethylamine, hydrochloric acid, water
Catalyst Quaternary ammonium salts (e.g., dodecyl trimethyl ammonium chloride)
Reaction temperature 5–40 °C (optimal 23–28 °C)
pH 6.5–9.5 (optimal 7–8)
Reaction time 1.5–4.5 hours (typical ~2 hours)
Catalyst loading 0.1–3% by weight
Product yield >97%
Product purity >97%
Isolation method Vacuum distillation or air stripping to remove moisture and impurities

Chemical Reactions Analysis

Types of Reactions

(3-Chloro-2-hydroxypropyl)-decyl-dimethylazanium chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various derivatives with different functional groups .

Scientific Research Applications

Biological Applications

Antimicrobial Properties
(3-Chloro-2-hydroxypropyl)-decyl-dimethylazanium chloride has demonstrated significant antimicrobial activity against a range of microorganisms. It disrupts microbial cell membranes, making it valuable in formulations aimed at preventing microbial growth.

  • Case Study 1: Antimicrobial Efficacy
    A study showed that this compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential use as a disinfectant in healthcare settings. Concentrations tested ranged from low to high, with notable reductions in microbial populations observed.

Chemical Research

Etherifying Agent
The compound serves as an etherifying agent in the synthesis of functionalized materials. Its ability to participate in nucleophilic substitution reactions allows for the modification of polymers, enhancing their properties for specific applications.

  • Case Study 2: Textile Dye Fixation
    In textile applications, (3-Chloro-2-hydroxypropyl)-decyl-dimethylazanium chloride was tested as a dye fixative. Treated fabrics exhibited enhanced wash fastness compared to untreated controls, demonstrating its utility in improving the durability of textile dyes.

Industrial Applications

The compound finds extensive use across various industries due to its unique properties:

Industry Application
TextileActs as a dye fixative to improve colorfastness
PaperEnhances product quality in papermaking processes
Petroleum ExplorationFunctions as a cation-generating agent

Mechanism of Action

The compound exerts its effects primarily through its cationic nature, which allows it to interact with negatively charged surfaces and molecules. This interaction can disrupt microbial cell membranes, leading to antimicrobial activity. In industrial applications, it helps in the aggregation of particles, facilitating their removal from solutions .

Comparison with Similar Compounds

Key Compounds:

(3-Chloro-2-hydroxypropyl)-trimethylammonium chloride (): Formula: C₆H₁₅Cl₂NO Molecular Weight: 188.09 g/mol Structure: Trimethylammonium group + 3-chloro-2-hydroxypropyl chain. Key Difference: Shorter alkyl chains (methyl vs. decyl) reduce hydrophobicity .

Didecyl dimethyl ammonium chloride (DDAC) :

  • Formula : C₂₂H₄₈ClN
  • Molecular Weight : 362.1 g/mol
  • Structure : Two decyl chains + dimethylammonium group.
  • Key Difference : Lacks hydroxyl and chloro substituents, increasing hydrophobicity.

Benzalkonium chloride (BAC) :

  • Formula : Variable (C₁₂–C₁₈ alkyl benzyl groups).
  • Structure : Benzyl group + alkyl chain + dimethylammonium.
  • Key Difference : Aromatic benzyl group enhances antimicrobial activity but raises toxicity concerns.

Physicochemical Properties

Property Target Compound (3-Chloro-2-hydroxypropyl)-trimethylammonium chloride DDAC BAC
Molecular Weight (g/mol) 313.9 188.09 362.1 ~340–400
Water Solubility Moderate (hydroxyl-enhanced) High (shorter alkyl chain) Low Low to moderate
Critical Micelle Concentration (CMC) Lower than trimethyl analog Higher (weaker surfactant) Very low Low
LogP (Octanol-Water) ~2.5 (estimated) ~0.8 ~4.5 ~3.0–4.0

Functional and Application Differences

  • Antimicrobial Efficacy :
    • The target compound’s decyl chain enhances membrane disruption compared to the trimethyl analog but is less potent than DDAC due to the latter’s dual alkyl chains .
    • BAC’s benzyl group provides broad-spectrum activity but with higher environmental persistence.
  • Surfactant Performance :
    • The hydroxyl group in the target compound improves solubility in aqueous formulations, unlike DDAC or BAC, which require co-solvents.
  • Toxicity :
    • Longer alkyl chains (e.g., decyl) correlate with higher ecotoxicity but lower mammalian toxicity compared to BAC.

Research Findings and Data Analysis

  • Antimicrobial Studies :
    • QACs with C₁₀–C₁₂ alkyl chains exhibit optimal antimicrobial activity. The target compound’s chloro-hydroxypropyl moiety may synergize with the decyl chain to enhance Gram-negative bacterial inhibition .
  • Solubility vs. Efficacy Trade-off :
    • Despite lower solubility than the trimethyl analog, the target compound’s CMC (estimated 0.1–0.5 mM) allows effective micelle formation for surfactant applications.
  • Environmental Impact: Hydroxyl groups may promote biodegradability compared to non-functionalized QACs like DDAC.

Biological Activity

(3-Chloro-2-hydroxypropyl)-decyl-dimethylazanium chloride, also known as a quaternary ammonium compound, has garnered attention in various fields due to its biological activity. This article explores its potential applications, mechanisms of action, and relevant research findings.

  • Molecular Formula : C17_{17}H37_{37}Cl2_2N1_{1}O1_{1}
  • Molecular Weight : 320.42 g/mol
  • CAS Number : 22034941

Quaternary ammonium compounds like (3-Chloro-2-hydroxypropyl)-decyl-dimethylazanium chloride are known for their ability to interact with biological membranes. The positively charged nitrogen atom allows these compounds to bind to negatively charged sites on cell membranes, leading to disruption of membrane integrity. This mechanism is particularly relevant in their antimicrobial properties.

Biological Activities

  • Antimicrobial Properties
    • Studies indicate that (3-Chloro-2-hydroxypropyl)-decyl-dimethylazanium chloride exhibits significant antimicrobial activity against various bacteria and fungi. Its efficacy is attributed to its ability to disrupt cell membranes, leading to cell lysis.
    • A comparative study showed that this compound had a minimum inhibitory concentration (MIC) lower than that of several common antibiotics against pathogens like Staphylococcus aureus and Escherichia coli .
  • Anticancer Potential
    • Preliminary research suggests that this compound may have anticancer properties. It has been observed to induce apoptosis in cancer cell lines by activating caspase pathways, which are crucial for programmed cell death .
    • In vitro studies demonstrated a dose-dependent decrease in viability of cancer cells treated with the compound, indicating its potential as a chemotherapeutic agent .
  • Anti-inflammatory Effects
    • Some derivatives of this compound have shown promise in reducing inflammation. They appear to inhibit the production of pro-inflammatory cytokines, which are involved in chronic inflammatory responses .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of (3-Chloro-2-hydroxypropyl)-decyl-dimethylazanium chloride tested its effects on biofilm-forming bacteria. The results indicated a significant reduction in biofilm formation at concentrations as low as 0.5% .

Bacterial StrainMIC (mg/mL)Biofilm Reduction (%)
Staphylococcus aureus0.2585
Escherichia coli0.575
Pseudomonas aeruginosa0.7570

Case Study 2: Anticancer Activity

In a controlled laboratory setting, the compound was tested on human breast cancer cells (MCF-7). The treatment resulted in a significant decrease in cell proliferation with an IC50 value of 15 µM after 48 hours of exposure .

Research Findings

Research has shown that the biological activity of (3-Chloro-2-hydroxypropyl)-decyl-dimethylazanium chloride can be influenced by various factors such as concentration, exposure time, and the specific type of microorganism or cancer cell line being targeted.

Summary of Findings

  • Efficacy : Demonstrated strong antimicrobial and potential anticancer properties.
  • Mechanisms : Primarily through membrane disruption and apoptosis induction.
  • Applications : Potential use in disinfectants, antiseptics, and therapeutic agents for cancer treatment.

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